molecular formula C20H25N3O2 B4522224 N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

Cat. No.: B4522224
M. Wt: 339.4 g/mol
InChI Key: IPQJVQDGJVUNRX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide: is a synthetic organic compound that features a quinazolinone moiety, a cyclohexyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multi-step organic reactions One common approach is to start with the quinazolinone core, which can be synthesized via the condensation of anthranilic acid with formamide The cyclohexyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of hydroxylated quinazolinone derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}phenyl)acetamide
  • N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}benzyl)acetamide

Comparison: Compared to similar compounds, N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide may exhibit unique properties due to the presence of the cyclohexyl group, which can influence its steric and electronic characteristics. This can result in different biological activities and binding affinities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopropyl-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-18(22-15-8-9-15)12-20(10-4-1-5-11-20)13-23-14-21-17-7-3-2-6-16(17)19(23)25/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQJVQDGJVUNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
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N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
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N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
Reactant of Route 4
N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
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N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
Reactant of Route 6
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N-cyclopropyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

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